molecular formula C9H10NaO3S+ B3142991 sodium;2,3-dihydro-1H-indene-5-sulfonic acid CAS No. 51591-60-7

sodium;2,3-dihydro-1H-indene-5-sulfonic acid

Cat. No.: B3142991
CAS No.: 51591-60-7
M. Wt: 221.23 g/mol
InChI Key: YEBCHRMXXLPGQR-UHFFFAOYSA-N
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Description

Sodium;2,3-dihydro-1H-indene-5-sulfonic acid is a chemical compound that belongs to the class of sulfonic acids It is characterized by the presence of a sulfonic acid group attached to the indene ring system

Scientific Research Applications

Sodium;2,3-dihydro-1H-indene-5-sulfonic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of a compound can be found in databases like DrugBank .

Safety and Hazards

Safety data sheets (SDS) provide information about the safety and hazards of a compound . Additionally, PubChem provides health, safety, and toxicity data .

Future Directions

Future directions often involve predicting how the compound might be used in future research or applications. This information can be found in scientific literature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2,3-dihydro-1H-indene-5-sulfonic acid typically involves the sulfonation of 2,3-dihydro-1H-indene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as the sulfonating agents. The reaction conditions usually involve maintaining a controlled temperature and using an inert solvent to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the process. The final product is then neutralized with sodium hydroxide to obtain the sodium salt form.

Chemical Reactions Analysis

Types of Reactions

Sodium;2,3-dihydro-1H-indene-5-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of different indene derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indene ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced indene compounds, and various substituted indene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2,3-dihydro-1H-indene-5-sulfinate
  • Indane-1,3-dione derivatives

Uniqueness

Sodium;2,3-dihydro-1H-indene-5-sulfonic acid is unique due to its specific sulfonic acid group attached to the indene ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

sodium;2,3-dihydro-1H-indene-5-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S.Na/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11,12);/q;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBCHRMXXLPGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)S(=O)(=O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NaO3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40715464
Record name sodium;2,3-dihydro-1H-indene-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51591-60-7
Record name NSC62557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sodium;2,3-dihydro-1H-indene-5-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40715464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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